
1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by the presence of a butyl group attached to the benzothiazole ring and a propan-2-one moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one typically involves the condensation of 3-butyl-2-aminobenzothiazole with an appropriate ketone, such as acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ylidene linkage.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the propan-2-one moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- 1-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- 1-(3-Propyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
Comparison: 1-(3-Butyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is unique due to the presence of the butyl group, which can influence its chemical reactivity, physical properties, and biological activities. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
91019-90-8 |
|---|---|
Formule moléculaire |
C14H17NOS |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
1-(3-butyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C14H17NOS/c1-3-4-9-15-12-7-5-6-8-13(12)17-14(15)10-11(2)16/h5-8,10H,3-4,9H2,1-2H3 |
Clé InChI |
OUNHKVCJCCNJTQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2SC1=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Azepan-2-yl)pentyl]guanidine;sulfuric acid](/img/structure/B14366956.png)
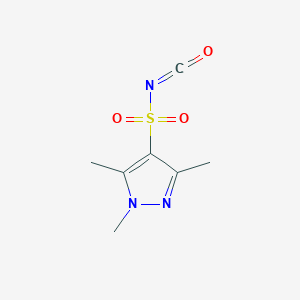
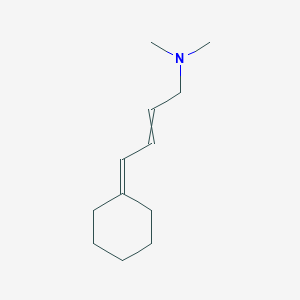
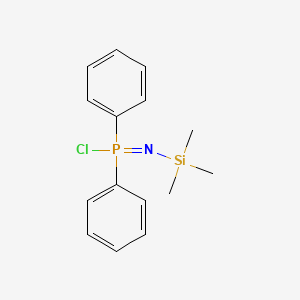
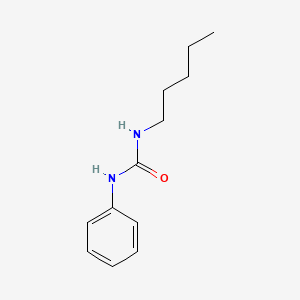

![4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14366996.png)
![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)
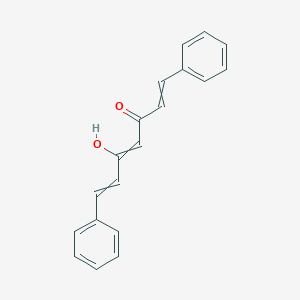
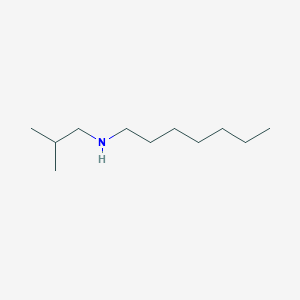
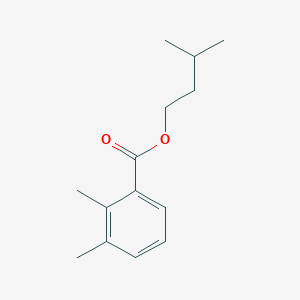
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)
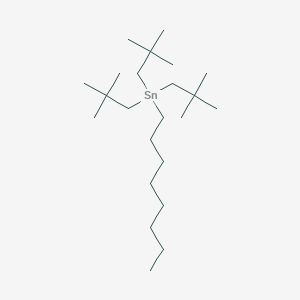
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
